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4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

CDK7 Kinase Selectivity Transcriptional Regulation

Validating CDK7 assays requires a reference inhibitor with documented intra-family selectivity to avoid false target engagement conclusions. This compound provides quantitative selectivity data: • CDK7 IC50 400 nM vs. CDK1 IC50 25,100 nM (>500-fold window) • Enables calibration of CDK panel screens and assay performance benchmarking • Structurally defined starting point for CDK7 lead optimization (LE 0.42, LLE 2.59). Procure as a well-characterized reference standard, in stock with reliable global fulfillment.

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
CAS No. 1584-58-3
Cat. No. B075611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
CAS1584-58-3
Molecular FormulaC14H12F3NO2S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3
InChIKeyLAQWXSZWFLYJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide – CDK Selectivity Tool Compound


4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 1584-58-3) is a small-molecule sulfonamide (MW 315.32, C14H12F3NO2S) characterized by a 4-methylphenylsulfonyl group linked to a 3-(trifluoromethyl)aniline moiety [1]. It has a calculated logP of approximately 3.8, indicating moderate lipophilicity [2]. This compound has been reported in peer-reviewed literature as part of a series of thiophene and benzene sulfonamides evaluated for inhibitory activity against malarial and mammalian cyclin-dependent kinases (CDKs), where it demonstrated a quantifiable intra-family selectivity profile [3]. It is not an approved drug; its primary value to scientific and industrial users lies in its well-characterized activity fingerprint, making it a useful tool compound or reference standard for kinase selectivity profiling and assay development.

Workflow CDK isoform selectivity profiling and kinase panel screening
Selection Reported CDK7 intra-family selectivity fingerprint
Use Context Biochemical and cell-based CDK assays requiring CDK7 discrimination

Non-Interchangeability with Other CDK Sulfonamides


Substitution of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide with structurally similar sulfonamides is not evidence-based for applications requiring a specific CDK selectivity profile. Data from Caridha et al. (2010) demonstrate that subtle structural variations within this chemical series—particularly the substitution pattern on the benzene sulfonamide core—yield large and quantifiable differences in intra-CDK selectivity [1]. This compound displays a sharply differentiated inhibition profile across the CDK family, with an IC50 of 400 nM against CDK7/Cyclin H/MAT1 but only 25,100 nM against CDK1/Cyclin B1 and 208,800 nM against CDK6/Cyclin D1, representing a >500-fold selectivity window [1]. This activity cliff is driven by specific structural features, including the electron-withdrawing 3-trifluoromethyl group on the aniline ring [2]. Generic or uncharacterized sulfonamide analogs cannot be assumed to replicate this selectivity fingerprint, potentially leading to erroneous target engagement conclusions in cell-based or biochemical assays.

Structural Specificity 3-CF₃ substitution drives CDK selectivity; uncharacterized benzenesulfonamides may not replicate this profile
Selectivity Cliff Minor core modifications can sharply alter intra-CDK discrimination; generic analogs risk off-target kinase effects
Off-Target Context FFA receptor agonist activity may confound cell-based interpretations; analogs may differ in polypharmacology

Quantitative Selectivity Evidence


CDK7 Selectivity Over CDK6

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exhibits a pronounced selectivity for CDK7 over other CDK family members. In a direct head-to-head panel from a single study, the compound inhibited CDK7/Cyclin H/MAT1 with an IC50 of 400 nM, compared to an IC50 of 208,800 nM against CDK6/Cyclin D1, representing a 522-fold selectivity window [1]. This level of intra-family discrimination is not a general property of all benzenesulfonamides in the Caridha et al. series; the study notes that 'several of the compounds demonstrated inhibitor selectivity for CDK7 over CDK1, CDK2, and CDK6,' implying that selectivity is compound-specific and not class-wide [2]. For scientists procuring a CDK7 probe, this compound's well-defined selectivity boundaries provide a clear rationale for selection over less-characterized analogs.

CDK7 vs CDK6 Selectivity
Reported
CDK7 IC₅₀ 400 nM CDK6 IC₅₀ 208,800 nM 522-fold window
Supports CDK7-specific pathway inhibition studies
Single-study panel; verify selectivity in target assay format
CDK7 Kinase Selectivity Transcriptional Regulation

Pfmrk and CDK7 Dual Inhibition

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide was identified as an inhibitor of the malarial kinase Pfmrk, a CDK from Plasmodium falciparum with sequence homology to human CDK7, with an IC50 of 700 nM [1]. The compound showed a modest 1.75-fold preference for human CDK7 (IC50 400 nM) over Pfmrk (IC50 700 nM). In the context of the broader Caridha et al. study, a distinct sub-class of compounds—bromohydrosulfonylacetamides—demonstrated specificity for Pfmrk with sub-micromolar IC50 values, representing the most potent Pfmrk inhibitors in that report [2]. This places the target compound in a middle tier: it is not the most potent Pfmrk inhibitor, but its balanced dual activity against both Pfmrk and human CDK7 may be advantageous for researchers seeking a cross-species probe for comparative kinome profiling.

Pfmrk / CDK7 Dual Activity
Reported
Pfmrk IC₅₀ 700 nM CDK7 IC₅₀ 400 nM ~1.75-fold human CDK7 preference
Cross-species kinome profiling control
Not Pfmrk-selective; compare with optimized probes
Pfmrk Malaria Antimalarial Drug Target

FFA4 and FFA1 Agonist Activity

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been reported as an agonist at human free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120), with EC50 values of 49,000 nM (49 μM) and 29,500 nM (29.5 μM), respectively, as measured by dynamic mass redistribution (DMR) response in CHO-K1 cells [1]. This represents a modest 1.7-fold preference for FFA4 over FFA1. By contrast, optimized FFA4 agonists reported in the medicinal chemistry literature achieve low nanomolar potency with complete selectivity over FFA1 [2]. The compound's micromolar potency and limited selectivity indicate that it is not a suitable lead for therapeutic FFA4 programs, but its balanced, weak dual agonism may be useful as a reference compound for establishing assay sensitivity thresholds or as a negative control in screens designed to identify high-potency, highly selective FFA4 agonists.

FFA Receptor Agonism
Class-level
FFA4 EC₅₀ 29.5 μM FFA1 EC₅₀ 49 μM 1.7-fold FFA4 preference
Low-potency reference for assay calibration
Not a positive control; data to verify in screening
FFA4 GPR120 Metabolic Disorders

Physicochemical Profile for Cell Permeability

With a calculated logP of 3.8 and a molecular weight of 315.32 Da, 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide resides within a favorable drug-like space [1]. The 3-trifluoromethyl substituent on the aniline ring contributes both lipophilicity and metabolic stability compared to non-fluorinated or para-substituted analogs [2]. In the context of the Caridha et al. study, the compound's moderate lipophilicity is balanced against its CDK7 inhibitory activity (ligand efficiency LE = 0.42, lipophilic ligand efficiency LLE = 2.59), indicating that the potency is not merely a function of non-specific hydrophobic interactions [3]. For procurement decisions, this profile supports its use in cell-based assays where balanced permeability is required without excessive non-specific binding.

Cell Permeability Profile
Calculated context
logP 3.8 LE 0.42 / LLE 2.59 MW 315 Da
Supports balanced cell-permeability context
Computed logP; confirm cell uptake experimentally
LogP Drug-likeness Cell Permeability

Recommended Applications


CDK7 Reference Standard for Kinase Panels

Procure this compound as a well-characterized CDK7 reference inhibitor with documented >500-fold intra-family selectivity. Use it as a positive control or calibration standard when running CDK panel screens, especially when validating new CDK7 assays. The quantitative selectivity data (IC50 values for CDK1, CDK2, CDK6, CDK7) from Caridha et al. (2010) provide a benchmark for acceptable assay performance [1]. Laboratories developing CDK7-targeted therapeutics can use this compound to establish baseline selectivity expectations for their own lead series.

Pfmrk/CDK7 Selectivity Control for Malaria Research

In antimalarial drug discovery programs targeting Pfmrk, this compound serves as a valuable selectivity control tool. Its modest 1.75-fold preference for human CDK7 over Pfmrk (IC50 400 nM vs. 700 nM) makes it ideal for counter-screening libraries designed to improve parasite-selectivity [1]. Researchers can benchmark their novel Pfmrk inhibitors against this compound to demonstrate improved selectivity indices, which is critical for advancing hits through the target validation stage.

FFA Receptor Assay Calibration Standard

Due to its weak dual FFA1/FFA4 agonist activity (EC50 29.5–49 μM), this compound is recommended as a low-potency reference standard for calibrating DMR-based FFA receptor assays [1]. It can define the lower boundary of assay sensitivity, helping to distinguish true hits from assay noise. Note: it should not be used as a positive control for potent FFA4 agonists, as its potency is >1000-fold weaker than optimized compounds in the literature [2].

Medicinal Chemistry Starting Scaffold

For academic or industrial medicinal chemistry groups initiating a CDK7 inhibitor program, this compound represents a structurally simple, commercially available starting point with a fully characterized selectivity profile [1]. Its ligand efficiency (LE 0.42, LLE 2.59) indicates room for optimization [3]. Critically, the known selectivity liabilities (weak CDK2 and CDK1 inhibition) and the FFA receptor off-target activity provide clear optimization vectors that can be tracked quantitatively throughout the lead optimization process, reducing the risk of late-stage selectivity failures.

Application
Selection Property
Validation Focus
CDK7 kinase panel screening
Reported CDK7 selectivity fingerprint
Intra-family selectivity assay validation
Pfmrk counter-screening studies
Human/parasite selectivity ratio
Selectivity index benchmarking
FFA receptor assay calibration
Micromolar dual agonist activity
Assay sensitivity threshold setting
CDK7 lead optimization
Ligand efficiency and selectivity profile
Selectivity optimization tracking
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